2-(3-氨基哌啶-1-基)-6-甲基嘧啶-4(3H)-酮

描述

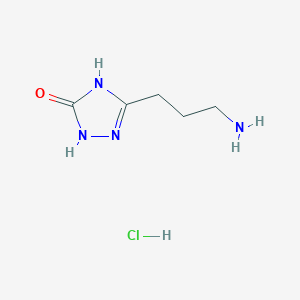

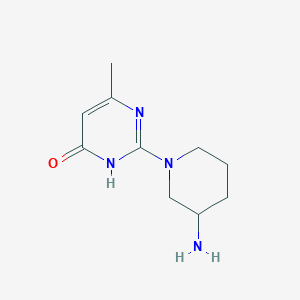

The compound “2-(3-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one” is also known as Linagliptin . It is an oral, highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4) and is used for the treatment of adults with type 2 diabetes mellitus . Linagliptin acts to lower blood glucose levels by inhibiting the enzyme DPP-4, thereby preventing the degradation of the incretin hormones .

Physical And Chemical Properties Analysis

Linagliptin has a melting point of 202 ºC, a boiling point of 661.2±65.0 °C (Predicted), and a density of 1.39 . It is sparingly soluble in Chloroform, slightly soluble in DMSO and Methanol, and has a pKa of 10.01±0.20 (Predicted) .科学研究应用

合成中的杂化催化剂

杂化催化剂在合成复杂分子中发挥着至关重要的作用,包括吡喃嘧啶支架,这些支架对于医药和制药应用至关重要。Parmar、Vala和Patel(2023)的综述强调了这些催化剂在通过一锅多组分反应创建取代的吡喃嘧啶衍生物中的重要性。这种合成方法对于开发具有潜在治疗应用的先导分子至关重要,强调了杂化催化剂在药物化学中的广泛催化应用 Parmar、Vala和Patel,2023。

药物发现中的螺哌啶

以哌啶结构为特色的螺哌啶由于其三维化学空间探索而在药物发现中受到关注。Griggs、Tape和Clarke(2018)回顾了构建螺哌啶的方法,重点介绍了它们在药物发现中的合成策略和应用。这强调了哌啶衍生物的结构多样性和合成可及性,包括与“2-(3-氨基哌啶-1-基)-6-甲基嘧啶-4(3H)-酮”相关的衍生物,展示了它们在开发新治疗剂中的潜力 Griggs、Tape和Clarke,2018。

治疗个性化中的药理遗传学

药理遗传学的研究为治疗个性化提供了见解,特别是关于抗叶酸和氟嘧啶类治疗。De Mattia和Toffoli(2009)讨论了MTHFR多态性对这些治疗的疗效和毒性的影响。这个研究领域直接关系到嘧啶衍生物的分子相互作用和治疗意义,强调了遗传因素在药物反应中的重要性,并根据遗传构成对治疗进行个性化 De Mattia和Toffoli,2009。

作用机制

Target of Action

The compound, also known as Linagliptin , is a highly selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is a protein that in humans is encoded by the DPP4 gene. It is involved in glucose metabolism and plays a significant role in the condition of type 2 diabetes mellitus .

Mode of Action

Linagliptin acts to lower blood glucose levels by inhibiting the enzyme DPP-4 . This inhibition prevents the degradation of the incretin hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic peptide . By selectively targeting DPP-4, linagliptin potentially causes a more physiologically based control of glucose-dependent postprandial glucose excursions and of fasting blood glucose .

Biochemical Pathways

The biochemical pathway affected by Linagliptin is the incretin pathway . Incretin hormones are a group of metabolic hormones that stimulate a decrease in blood glucose levels. Incretins are released after eating and augment the secretion of insulin released from pancreatic beta cells of the islets of Langerhans by a blood glucose-dependent mechanism .

Pharmacokinetics

Linagliptin shows modest oral bioavailability, and it is rapidly absorbed . The maximum plasma concentration at steady state is reached on average 1.5 hours after administration of linagliptin 5 mg, once daily . Linagliptin half-life is 131 hours . No relevant food effects were observed on the absorption profile of linagliptin .

Result of Action

The molecular and cellular effects of Linagliptin’s action result in the lowering of blood glucose levels . By inhibiting DPP-4 and preventing the degradation of incretin hormones, Linagliptin increases the secretion of insulin and decreases the release of glucagon by the alpha cells of the islets of Langerhans . This results in a decrease in blood glucose levels .

安全和危害

生化分析

Biochemical Properties

2-(3-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . The interaction between 2-(3-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one and DPP-4 is characterized by the binding of the compound to the active site of the enzyme, thereby preventing the degradation of incretin hormones .

Cellular Effects

The effects of 2-(3-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatic stellate cells, it has been observed to inhibit the expression of collagen and reduce the content of hydroxyproline, indicating its potential anti-fibrotic activity . Additionally, it affects glucose metabolism by enhancing insulin secretion and reducing glucagon levels .

Molecular Mechanism

At the molecular level, 2-(3-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one exerts its effects through several mechanisms. It binds to the active site of DPP-4, inhibiting its enzymatic activity . This inhibition leads to increased levels of incretin hormones, which in turn enhance insulin secretion and reduce glucagon levels. Furthermore, the compound has been shown to interact with other proteins involved in cell signaling pathways, thereby modulating gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(3-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 2-(3-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one vary with different dosages in animal models. At low doses, the compound has been shown to enhance glucose metabolism and improve insulin sensitivity . At high doses, it may exhibit toxic or adverse effects, including potential hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

2-(3-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one is involved in several metabolic pathways. It interacts with enzymes such as DPP-4 and other cofactors that regulate glucose metabolism . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key metabolic processes .

Transport and Distribution

The transport and distribution of 2-(3-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall efficacy and safety .

Subcellular Localization

The subcellular localization of 2-(3-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target proteins and enzymes, thereby modulating cellular responses and biochemical pathways .

属性

IUPAC Name |

2-(3-aminopiperidin-1-yl)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-7-5-9(15)13-10(12-7)14-4-2-3-8(11)6-14/h5,8H,2-4,6,11H2,1H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMJHQMCXJOFOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride](/img/structure/B1384467.png)